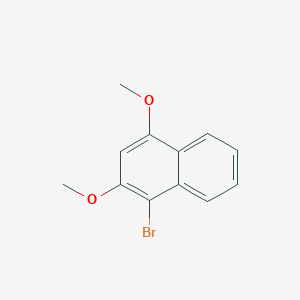
1-Bromo-2,4-dimethoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2. It is a brominated derivative of naphthalene, featuring two methoxy groups at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
合成路线和反应条件
1-溴-2,4-二甲氧基萘可以通过对2,4-二甲氧基萘进行溴化反应合成。反应通常涉及在四氯化碳 (CCl4) 或二氯甲烷 (CH2Cl2) 等溶剂的存在下使用溴 (Br2)。反应在受控条件下进行,通常在低温下进行以确保在所需位置进行选择性溴化 .
工业生产方法
虽然没有广泛记录1-溴-2,4-二甲氧基萘的具体工业生产方法,但一般方法将涉及使用与实验室合成类似条件的大规模溴化反应。该过程将针对产率和纯度进行优化,并考虑安全性和环境影响。
化学反应分析
反应类型
1-溴-2,4-二甲氧基萘会经历各种类型的化学反应,包括:
取代反应: 溴原子可以用不同的亲核试剂(如胺、硫醇或醇盐)取代,形成多种衍生物。
氧化反应: 甲氧基可以氧化形成醌或其他氧化产物。
还原反应: 溴原子可以还原形成相应的氢化化合物。
常用试剂和条件
取代: 亲核试剂,如甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu) 在极性非质子溶剂中。
氧化: 氧化剂,如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 还原剂,如氢化铝锂 (LiAlH4) 或催化加氢。
主要产物
取代: 形成各种取代萘。
氧化: 形成萘醌。
还原: 形成2,4-二甲氧基萘。
科学研究应用
1-溴-2,4-二甲氧基萘在科学研究中有多种应用:
有机合成: 它作为合成更复杂的有机分子(包括药物和天然产物)的中间体.
药物化学: 该化合物的主要结构存在于几个生物活性分子中,使其成为药物发现的潜在候选者。
材料科学: 由于其独特的电子特性,它被探索用于有机电子学,如有机发光二极管 (OLED) 和有机场效应晶体管 (OFET).
作用机制
1-溴-2,4-二甲氧基萘的作用机制取决于它所经历的具体应用和反应。在取代反应中,溴原子充当离去基团,使亲核试剂能够攻击碳原子。在氧化反应中,甲氧基可以转化为更具反应性的中间体,促进进一步的化学转化。
相似化合物的比较
类似化合物
1-溴-2,3-二甲氧基萘: 结构相似,但在2和3位具有甲氧基.
1-溴-2-甲氧基萘: 仅在2位含有一个甲氧基.
1-溴-2,4-二硝基苯: 另一种溴化芳香族化合物,但具有硝基而不是甲氧基.
独特性
1-溴-2,4-二甲氧基萘因其甲氧基的特定位置而独一无二,这影响了它的反应性和它可以进行的反应类型。这使其成为有机合成中的宝贵中间体,以及药物化学和材料科学中各种应用的候选者。
生物活性
1-Bromo-2,4-dimethoxynaphthalene (CAS No. 148345-66-8) is a brominated derivative of naphthalene with potential applications in medicinal chemistry and organic synthesis. This compound exhibits biological activity that may be attributed to its structural characteristics, which influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications and environmental impacts.
Chemical Structure and Properties
This compound features a naphthalene backbone with bromine and methoxy substituents at specific positions. The presence of these functional groups can significantly alter the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H11BrO2 |
| Molecular Weight | 267.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may involve various biochemical pathways:
- Cytotoxicity : Similar to other naphthalene derivatives, this compound may exhibit cytotoxic effects against certain cell lines, potentially through the generation of reactive oxygen species (ROS) or interaction with cellular membranes.
- Electrophilic Reactions : The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds that may possess distinct biological properties .
- Proton-Coupled Electron Transfer : Studies suggest that the compound can act as a proton-coupled electron transfer (PCET) reagent, influencing redox reactions within biological systems .
Biological Activity
Research indicates that this compound may possess several biological activities:
Case Studies
- Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Antimicrobial Screening :
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Related Compounds
The biological activity of this compound can be compared with other brominated naphthalene derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-Bromo-2-methoxynaphthalene | Moderate cytotoxicity | Similar structure; fewer methoxy groups |
| 1-Bromo-2,3-dimethoxynaphthalene | Potential antimicrobial | Different methoxy positioning |
属性
CAS 编号 |
148345-66-8 |
|---|---|
分子式 |
C12H11BrO2 |
分子量 |
267.12 g/mol |
IUPAC 名称 |
1-bromo-2,4-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChI 键 |
ZRCQNHKGTVRXLV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C2=CC=CC=C21)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















